molecular formula C18H18F3NO3 B11502326 3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B11502326
M. Wt: 353.3 g/mol
InChI Key: RWQBCKNJAKXHOQ-UHFFFAOYSA-N
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Description

3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione typically involves multi-step organic reactions. Common starting materials may include substituted anilines and indole derivatives. Key steps in the synthesis may involve:

    Aldol Condensation: Formation of the indole core through aldol condensation reactions.

    Functional Group Introduction: Introduction of hydroxyl, methyl, and trifluoromethyl groups through various organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and oxidation-reduction reactions.

    Cyclization: Formation of the tetrahydroindole ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may find applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which modulate the activity of these targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as fluoxetine and efavirenz.

Uniqueness

The uniqueness of 3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione lies in its combination of functional groups and structural features

Properties

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3 g/mol

IUPAC Name

3-hydroxy-6,6-dimethyl-1-(4-methylphenyl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C18H18F3NO3/c1-10-4-6-11(7-5-10)22-12-8-16(2,3)9-13(23)14(12)17(25,15(22)24)18(19,20)21/h4-7,25H,8-9H2,1-3H3

InChI Key

RWQBCKNJAKXHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)O

Origin of Product

United States

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